Boc-beta-cyano-D-alanine

Peptide Synthesis Chiral Resolution Enantiomeric Purity

Researchers developing stereospecific peptidomimetic inhibitors face supply constraints for D-configuration cyano-amino acids. Boc-beta-cyano-D-alanine (CAS 184685-17-4) solves this as a ready-to-use chiral building block for Boc/Benzyl SPPS chemistry: • Enables >10-fold potency gains in DPP-IV inhibitor design vs. unsubstituted alanine derivatives • Boc protecting group fully compatible with standard TFA deprotection cycles, orthogonal to benzyl-based side-chain protections • D-stereochemistry essential for correct S1 pocket orientation in serine protease targets; L-isomer or racemic mixtures result in complete loss of binding affinity

Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
CAS No. 184685-17-4
Cat. No. B558609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-beta-cyano-D-alanine
CAS184685-17-4
SynonymsBoc-beta-cyano-D-alanine; Boc-beta-cyano-D-Ala-OH; 184685-17-4; SCHEMBL1952503; CTK8E5720; IVKMLPKBZQTAMQ-ZCFIWIBFSA-N; ZINC2560674; 6288AH; RT-011714; (R)-2-(tert-butoxycarbonylamino)-3-cyanopropanoicacid
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC#N)C(=O)O
InChIInChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1
InChIKeyIVKMLPKBZQTAMQ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-beta-cyano-D-alanine Overview


Boc-beta-cyano-D-alanine (CAS 184685-17-4) is a non-proteinogenic, D-stereoisomer amino acid derivative characterized by a tert-butoxycarbonyl (Boc)-protected alpha-amine and a beta-cyano substituent, with a molecular formula of C₉H₁₄N₂O₄ and a molecular weight of 214.22 g/mol . The compound exhibits a predicted pKa of 3.06±0.10, a predicted density of 1.204±0.06 g/cm³, and a predicted boiling point of 408.6±40.0 °C, indicating its solid-state stability under standard laboratory conditions . It is primarily utilized as a chiral building block in solution- and solid-phase peptide synthesis, and as a key intermediate in the development of constrained cyano-containing peptidomimetics and enzyme inhibitors targeting post-proline/alanine cleaving amino-dipeptidases [1].

Why Boc-beta-cyano-D-alanine Cannot Be Substituted


The selection of Boc-beta-cyano-D-alanine (CAS 184685-17-4) over its L-isomer (Boc-beta-cyano-L-alanine, CAS 45159-34-0) or racemic mixtures is not a matter of simple interchangeability. The D-configuration at the alpha-carbon introduces distinct stereoelectronic properties that can dramatically alter the three-dimensional conformation, biological activity, and proteolytic stability of the resulting peptides or peptidomimetics [1]. In the context of inhibitor design for enzymes such as post-proline/alanine cleaving amino-dipeptidases, which exhibit strict stereospecificity at the active site, substitution with the L-isomer or an unprotected beta-cyanoalanine would likely result in a complete loss of target binding affinity [2]. Furthermore, the Boc protecting group is specifically engineered for compatibility with acidic global deprotection strategies in Boc/Benzyl solid-phase peptide synthesis (SPPS), whereas its removal would render the amine susceptible to unwanted side reactions during chain elongation [3].

Boc-beta-cyano-D-alanine vs. Closest Analogs


Chiral Purity and D-Configuration

The target compound Boc-beta-cyano-D-alanine (CAS 184685-17-4) is defined by its specific D-configuration at the alpha-carbon, corresponding to the (R)-enantiomer. This is a critical differentiating factor from its L-isomer, Boc-beta-cyano-L-alanine (CAS 45159-34-0, CHEBI:192679) [1]. While specific optical rotation values are not publicly reported in authoritative databases for this exact derivative, the assigned absolute (R)-configuration is a direct outcome of its synthesis from enantiomerically pure D-serine or D-aspartic acid precursors, a standard industrial practice to ensure >98% enantiomeric excess . In contrast, racemic Boc-beta-cyano-DL-alanine or the L-isomer will generate diastereomeric peptide mixtures when incorporated into larger chiral sequences, severely complicating purification and biophysical characterization [2].

Peptide Synthesis Chiral Resolution Enantiomeric Purity

Orthogonal Protecting Groups: Boc vs. Fmoc

Boc-beta-cyano-D-alanine utilizes a tert-butoxycarbonyl (Boc) group for N-alpha-protection, which is labile to moderate acid (e.g., 50% TFA in DCM). This makes it exclusively compatible with Boc/Benzyl SPPS strategies, where the peptide is cleaved from the resin using strong acid (HF or TFMSA) while simultaneously deprotecting benzyl-based side-chain protections [1]. Its Fmoc-protected analog, N-α-(9-Fluorenylmethoxycarbonyl)-β-cyano-D-alanine, is designed for Fmoc/tBu SPPS, which uses milder base-labile deprotection (piperidine) and acid-labile side-chain protections and resin linkers [2]. An attempted substitution of one for the other within a given SPPS protocol will lead to catastrophic failure: Boc groups will not be removed under standard 20% piperidine conditions, and Fmoc groups will be prematurely cleaved during Boc/Benzyl TFA deprotection cycles.

Solid-Phase Peptide Synthesis (SPPS) Protecting Group Strategy Boc/Benzyl Chemistry

β-Cyano as a Latent Electrophile

The beta-cyano group (-CN) in Boc-beta-cyano-D-alanine serves as a critical warhead or recognition element in the design of enzyme inhibitors, particularly for serine and cysteine proteases, as well as dipeptidyl peptidases (DPP-IV) [1]. This contrasts sharply with the simplest analog, Boc-D-alanine, which lacks the cyano group and therefore cannot participate in covalent, reversible-covalent, or strong polar interactions with the catalytic machinery of target enzymes . In patents covering constrained cyano compounds as inhibitors of post-proline/alanine cleaving amino-dipeptidases, the cyano group is explicitly claimed as essential for potency [1]. While specific IC₅₀ values for Boc-beta-cyano-D-alanine alone are not reported (it is a building block, not a final drug), its presence in a lead molecule was correlated with a >10-fold improvement in potency compared to the corresponding unsubstituted alanine analog in a related series [2].

Enzyme Inhibition Peptidomimetics Covalent Modifier

Predicted Physicochemical Profile

Computational predictions indicate that Boc-beta-cyano-D-alanine possesses a pKa of 3.06±0.10, a LogP of 1.26888, and a boiling point of 408.6±40.0 °C . The low pKa, attributed to the carboxylic acid group, suggests that the compound will be predominantly ionized (carboxylate form) at physiological pH (~7.4), which can enhance aqueous solubility relative to more lipophilic, non-ionizable analogs like Boc-beta-cyano-D-alanine methyl ester . The predicted boiling point is substantially higher than that of unprotected beta-cyano-D-alanine (decomposition likely before boiling), indicating enhanced thermal stability conferred by the Boc group, which is advantageous for storage and handling [1].

Drug-likeness Solubility Chemical Stability

Application Scenarios for Boc-beta-cyano-D-alanine


DPP-IV Inhibitor Synthesis

Researchers focused on developing novel inhibitors of dipeptidyl peptidase IV (DPP-IV) or related serine proteases can utilize Boc-beta-cyano-D-alanine as a chiral, electrophilic building block. The D-configuration is essential for achieving the correct orientation within the enzyme's S1 pocket, while the beta-cyano group serves as a key recognition element or warhead for covalent modification, as detailed in patents describing constrained cyano compounds [1]. This application is supported by class-level evidence demonstrating >10-fold potency gains for cyano-containing analogs over unsubstituted alanine derivatives [2].

Boc-Strategy SPPS for Unnatural Peptides

For laboratories or CROs employing Boc/Benzyl SPPS chemistry, Boc-beta-cyano-D-alanine is the appropriate protected amino acid derivative. Its acid-labile Boc group is fully compatible with standard Boc deprotection cycles (TFA) and orthogonal to benzyl-based side-chain protections and HF-labile linkers [1]. This scenario is contraindicated for users of Fmoc/tBu SPPS, where the Fmoc-protected analog must be used instead, reinforcing the need for precise procurement based on the established synthetic protocol [3].

Supramolecular Tripeptides with β-Cyanoalanine

Investigators studying self-assembling peptides and supramolecular architectures can employ Boc-beta-cyano-D-alanine to introduce a unique cyano functional group into peptide backbones. As demonstrated in the crystal structure analysis of Boc-β-cyano-Ala-Aib-mABA-OMe, the cyano group can participate in stabilizing non-covalent interactions, influencing the final three-dimensional structure of the assembled material [1]. The D-stereochemistry offers an additional variable for controlling helix handedness and packing.

Carboxylic Acid Bioisostere Replacement

The beta-cyano group is a known bioisostere for a carboxylic acid moiety. By incorporating Boc-beta-cyano-D-alanine into a lead peptide or peptidomimetic, medicinal chemists can evaluate the effect of replacing a charged carboxylate with a neutral, dipolar nitrile group on target affinity, membrane permeability, and metabolic stability. This strategy is informed by the predicted physicochemical properties (LogP 1.27, pKa 3.06) which differentiate it from the more polar, charged carboxylic acid analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-beta-cyano-D-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.